molecular formula C18H17N5O2S B11060691 3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B11060691
M. Wt: 367.4 g/mol
InChI Key: AUXZVFDUYGUIIA-UHFFFAOYSA-N
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Description

3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound that features a benzazepine core structure with a tetraazole and methoxyphenyl substituent. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of ionic liquids and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the observed bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lies in its specific combination of a benzazepine core with a tetraazole and methoxyphenyl substituent. This unique structure imparts distinct bioactive properties and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C18H17N5O2S/c1-25-14-7-4-6-13(11-14)23-18(20-21-22-23)26-16-10-9-12-5-2-3-8-15(12)19-17(16)24/h2-8,11,16H,9-10H2,1H3,(H,19,24)

InChI Key

AUXZVFDUYGUIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SC3CCC4=CC=CC=C4NC3=O

Origin of Product

United States

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